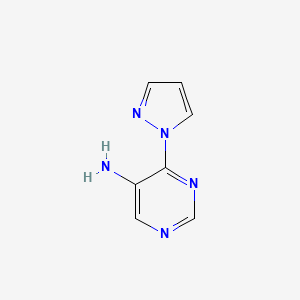
4-(1H-pyrazol-1-yl)pyrimidin-5-amine
Descripción general
Descripción
“4-(1H-pyrazol-1-yl)pyrimidin-5-amine” is a heterocyclic compound with potential applications in various fields of research and industry. Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities .
Synthesis Analysis
5-Aminopyrazoles have been extensively employed as useful synthons in designing and constructing a plethora of fused pyrazoloazines of potential synthetic and medicinal interest . Some novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles derivatives have been synthesized for selective COX-2 inhibition with potent anti-inflammatory activity .
Molecular Structure Analysis
The molecular formula of “4-(1H-pyrazol-1-yl)pyrimidin-5-amine” is C7H7N5 and its molecular weight is 161.16 g/mol.
Chemical Reactions Analysis
The structure-activity relationship indicated that the alkynyloxy group at the 6-position on the pyrimidine ring played a very important role for bleaching activities . When the alkynyloxy group was replaced by alkoxy, amino, alkylthio and alkylsulfonyl groups, the bleaching activities of the compounds were diminished .
Aplicaciones Científicas De Investigación
Cyclin-Dependent Kinase 2 (CDK2) Inhibition
4-(1H-pyrazol-1-yl)pyrimidin-5-amine: derivatives have been identified as potent inhibitors of CDK2, a protein kinase that plays a crucial role in cell cycle regulation. CDK2 inhibitors are considered promising anticancer agents due to their ability to halt the proliferation of cancer cells . The derivatives of this compound have shown significant inhibitory activity, with one particular derivative exhibiting a Ki value of 0.005 µM , indicating a high degree of potency . These inhibitors work by reducing the phosphorylation of retinoblastoma protein, leading to cell cycle arrest and apoptosis in cancer cells .
Anticancer Activity
The pyrazolylpyrimidine scaffold has been utilized to design compounds with antiproliferative activity against various cancer cell lines. These compounds have demonstrated sub-micromolar activity, which is indicative of their potential as therapeutic agents in cancer treatment . The ability to induce apoptosis and arrest the cell cycle makes these compounds valuable for further development and study in oncology .
Antileishmanial Activity
Compounds based on the 4-(1H-pyrazol-1-yl)pyrimidin-5-amine structure have also been explored for their antileishmanial properties. Leishmaniasis is a disease caused by protozoan parasites, and new treatments are in high demand. The antileishmanial results align with previous findings that highlight the potential of sulfonamide functionality in displaying antiparasitic activities .
Antimalarial Evaluation
In addition to antileishmanial properties, these compounds have been evaluated for their antimalarial effects. Malaria is another protozoan disease, and the search for novel treatments is ongoing. Molecular docking studies have supported the in vitro antipromastigote activity of these compounds, suggesting a good fit within the active site of target enzymes .
Mecanismo De Acción
- The primary target of 4-(1H-pyrazol-1-yl)pyrimidin-5-amine is cyclin-dependent kinase 2 (CDK2) . CDK2 is a serine/threonine protein kinase that plays a crucial role in cell cycle regulation. It is activated by binding to cyclin A or E and phosphorylation at its Thr160 residue by the CDK-activating kinase (CAK). CDK2 is involved in cell cycle progression, DNA replication, and transcriptional regulation .
- 4-(1H-pyrazol-1-yl)pyrimidin-5-amine inhibits CDK2 by binding to its active site. This interaction prevents CDK2 from phosphorylating its downstream targets, including retinoblastoma protein (Rb). As a result, cell cycle progression is disrupted, leading to cell cycle arrest and apoptosis .
- The affected pathways include the cell cycle control pathway. By inhibiting CDK2, 4-(1H-pyrazol-1-yl)pyrimidin-5-amine disrupts the G1/S transition, preventing cell division. Additionally, reduced phosphorylation of Rb affects downstream gene expression and cell fate .
Target of Action
Mode of Action
Biochemical Pathways
Direcciones Futuras
Pyrazole and its derivatives have attracted the attention of many researchers to study its skeleton chemically and biologically . This suggests that “4-(1H-pyrazol-1-yl)pyrimidin-5-amine” and its derivatives could be a promising area for future research in various fields including medicinal chemistry.
Propiedades
IUPAC Name |
4-pyrazol-1-ylpyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5/c8-6-4-9-5-10-7(6)12-3-1-2-11-12/h1-5H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APCFQHNKENASGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=NC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



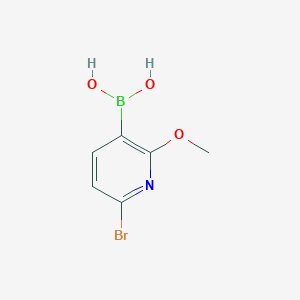

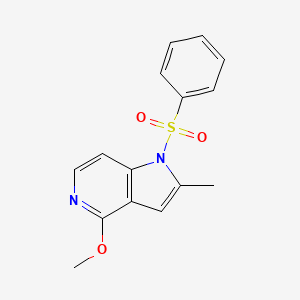
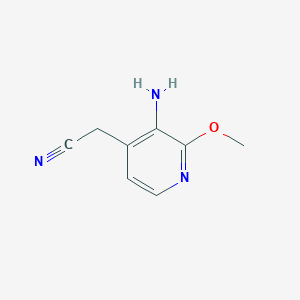



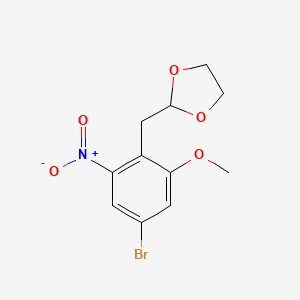
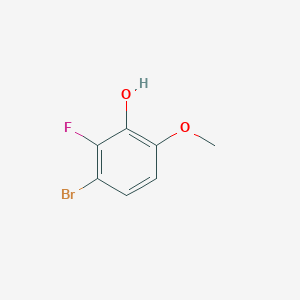
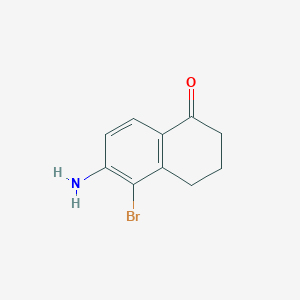

![({6-Bromo-8-methylimidazo[1,2-a]pyridin-3-yl}methyl)dimethylamine](/img/structure/B1378376.png)

![5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1378379.png)